molecular formula C24H22N2O4 B1390820 Fmoc-4-amino-D-phenylalanine CAS No. 324017-21-2

Fmoc-4-amino-D-phenylalanine

Cat. No.: B1390820
CAS No.: 324017-21-2
M. Wt: 402.4 g/mol
InChI Key: VALNSJHHRPSUDO-JOCHJYFZSA-N
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Description

Fmoc-4-amino-D-phenylalanine is a compound with the empirical formula C29H30N2O6 and a molecular weight of 502.56 . It is a solid substance with functional groups Boc and Fmoc . It is used for research and development purposes .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)Nc1ccc(CC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a melting point between 150 - 180 °C . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, including derivatives of Fmoc-phenylalanine, demonstrate significant self-assembly capabilities, leading to hydrogelation in aqueous environments. The addition of halogen substituents to the benzyl side-chain of Fmoc-phenylalanine enhances self-assembly into amyloid-like fibrils, promoting hydrogelation. The position and type of halogen substituent markedly influence the assembly rate and the rheological properties of the resultant hydrogel, illustrating the potential of minimal atomic substitutions to fine-tune self-assembly and gelation properties of small molecule hydrogelators (Ryan et al., 2010).

Antibacterial Composite Materials

The advancement of peptide- and amino-acid-based nanotechnology has introduced novel methods for developing biomedical materials. Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, have shown promising antibacterial capabilities. These nanoassemblies significantly affect bacterial morphology and can be functionally incorporated within resin-based composites to inhibit bacterial growth without impacting the mechanical and optical properties of the materials, offering a foundation for the design and development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Synthesis and Characterization

Research has also focused on the synthesis of Fmoc-4-amino-D-phenylalanine derivatives and their enzymatic resolution, providing a foundation for solid-phase peptide synthesis. This includes the development of hydrolytically stable analogs suitable for synthesizing peptides corresponding to potentially phosphorylated sites of specific proteins, thereby contributing to the study of protein functions and signal transduction pathways (Baczko et al., 1996).

Fluorescence and Nanotechnology

This compound derivatives have been utilized in the rapid preparation of biotinylated compounds, facilitating advancements in fluorescence and nanotechnology applications. Efficient coupling reagents and conditions have been identified for the synthesis of biotinylated derivatives, contributing to the broader field of bioconjugation chemistry and the development of fluorescent probes for biological research (Feng et al., 2010).

Safety and Hazards

When handling Fmoc-4-amino-D-phenylalanine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fmoc-phenylalanine has been discovered to have antimicrobial properties . This opens up potential future directions in the development of antimicrobial agents. Additionally, the self-assembly features of Fmoc-amino acids show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Biochemical Analysis

Biochemical Properties

Fmoc-4-amino-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of peptide bonds during the synthesis of peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. This compound also interacts with enzymes involved in the deprotection process, ensuring the selective removal of the Fmoc group without affecting other functional groups .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA. This inhibition affects the stability of the biofilm and reduces bacterial cell population . Additionally, this compound can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it can form micelles at higher concentrations, which disrupts bacterial cell membranes and leads to cell death. At lower concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . The Fmoc group also facilitates the self-assembly of peptides into nanofibrous structures, which can be used in various biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its antibacterial activity over time, but its efficacy may decrease due to degradation . The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have demonstrated that this compound can effectively reduce bacterial load in wound infections, but its effectiveness may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit bacterial growth and reduce bacterial load without causing significant toxicity. At higher doses, it can trigger oxidative and osmotic stress, leading to cell membrane disruption and cell death . In animal studies, this compound has shown potential as an antibacterial agent, but its effectiveness and safety need to be carefully evaluated to determine the optimal dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with other biomolecules. For example, this compound can be metabolized by enzymes that remove the Fmoc group, allowing it to participate in peptide bond formation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of this compound can affect its accumulation and activity in different tissues and organs .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cell membrane, where it disrupts bacterial cell membranes and exerts its antibacterial effects . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654387
Record name 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324017-21-2
Record name 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-D-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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